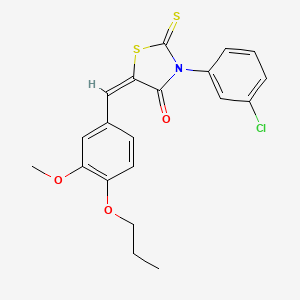
Methyl 6-methyl-4-phenyl-3-propanoyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Metil-4-fenil-3-propanol-2-tioxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de metilo es un compuesto que pertenece a la clase de dihidropirimidinonas (DHPM). Estos compuestos han despertado un gran interés debido a sus diversas propiedades biológicas y farmacéuticas. El compuesto se sintetiza a través de la reacción de Biginelli, una reacción multicomponente bien conocida que implica la condensación de un aldehído, un β-ceto éster y urea o tiourea .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-Metil-4-fenil-3-propanol-2-tioxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de metilo normalmente implica la reacción de Biginelli. Esta reacción es una reacción de tres componentes catalizada por ácido entre un aldehído, un compuesto activo de metileno de hidrógeno y urea o tiourea. La reacción puede promoverse mediante irradiación de microondas y catalizarse mediante ácido p-toluensulfónico (TsOH) en condiciones sin disolvente, lo que da como resultado altos rendimientos .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto a menudo utilizan la misma reacción de Biginelli, pero a mayor escala. El uso de la síntesis asistida por microondas es particularmente ventajoso en entornos industriales debido a sus rápidas velocidades de reacción, condiciones de reacción más limpias y facilidad de manipulación .
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Metil-4-fenil-3-propanol-2-tioxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de metilo experimenta diversas reacciones químicas, incluidas:
Oxidación: El compuesto puede oxidarse para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tioxo en un tiol o tioéter.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el carbono carbonilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como las aminas para reacciones de sustitución .
Productos principales
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, tioles y tioéteres, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El 6-Metil-4-fenil-3-propanol-2-tioxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos heterocíclicos.
Industria: El compuesto se utiliza en la producción de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del 6-Metil-4-fenil-3-propanol-2-tioxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de metilo implica su interacción con varios objetivos y vías moleculares. Se sabe que el compuesto inhibe ciertas enzimas, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. También exhibe propiedades antioxidantes al inhibir la generación de especies reactivas de oxígeno (ROS) en las células .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen:
- 6-Metil-4-fenil-2-tioxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de etilo
- 2-Tioxo-1,2,3,4-tetrahidropirimidina-5-carboxamidas
Singularidad
El 6-Metil-4-fenil-3-propanol-2-tioxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de metilo es único debido a su patrón de sustitución específico, que confiere distintas actividades biológicas y reactividad química en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C16H18N2O3S |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
methyl 6-methyl-4-phenyl-3-propanoyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18N2O3S/c1-4-12(19)18-14(11-8-6-5-7-9-11)13(15(20)21-3)10(2)17-16(18)22/h5-9,14H,4H2,1-3H3,(H,17,22) |
Clave InChI |
DCLOWMLDWMCNGF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C(C(=C(NC1=S)C)C(=O)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11993667.png)




![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11993698.png)
![17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11993701.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11993710.png)

![5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993722.png)

![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B11993740.png)
